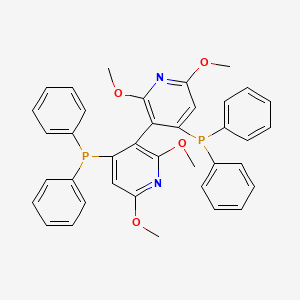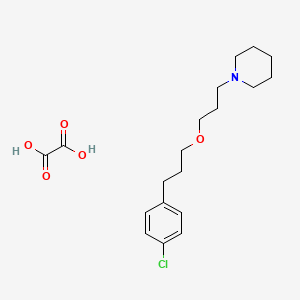
3-Nitrotyrosine
Vue d'ensemble
Description
3-Nitrotyrosine is a product of tyrosine nitration mediated by reactive nitrogen species such as peroxynitrite anion and nitrogen dioxide . It is identified as an indicator or marker of cell damage, inflammation, and nitric oxide (NO) production . It is formed in the presence of the active metabolite NO . In many disease states, oxidative stress increases the production of superoxide (O2−) and NO forming peroxynitrite (ONOO−), a destructive free radical oxidant .
Synthesis Analysis
Tyrosine nitration is a process that leads to the formation of 3-nitro-L-tyrosine (Nit). This process occurs during oxidative stress in living cells, where reactive oxygen and nitrogen species are generated . These radicals can cause either direct nitration of tyrosine or covalent crosslinking of two tyrosines leading to protein oligomerization .Molecular Structure Analysis
The molecular structure of this compound is analyzed using computational tools that predict sites of nitration, explore potential motifs, and biochemical and biophysical properties that may govern the selective nitration of tyrosine residues in proteins .Chemical Reactions Analysis
Reactive-nitrogen species, such as peroxynitrite (ONOO−) and nitryl chloride (NO2Cl), react with the aromatic ring of tyrosine in soluble amino acids and in proteins to form this compound . The extent of nitration can be quantified by measuring this compound in biological matrices, such as blood, urine, and tissue .Physical And Chemical Properties Analysis
This compound has a chemical formula of C9H10N2O5 and a molar mass of 226.19 g/mol . It appears as a yellow to green crystalline solid . Its melting point ranges from 233 to 235 °C (451 to 455 °F; 506 to 508 K) and it decomposes at these temperatures .Applications De Recherche Scientifique
Analytical Quantification and Detection Techniques
Advancements in analytical methods for 3-NT quantification have enhanced the sensitivity and specificity of detecting this biomarker in biological matrices. Bandookwala et al. (2020) detailed the progression in analytical strategies, emphasizing the role of pre-fabricated biosensors, capillary electrophoresis, and spectroscopic techniques in improving the detection of 3-NT for early disease diagnosis (Bandookwala et al., 2020). Similarly, Weber et al. (2012) developed an ELISA method for protein-bound 3-NT in plasma and serum samples, highlighting its potential for clinical laboratory use due to its sensitivity and rapid analysis time (Weber et al., 2012).
Biomarker for Disease and Stress
Tsikas (2017) and Teixeira et al. (2016) discussed the significance of 3-NT as a biomarker for nitrosative stress, associated with various pathological conditions. They outlined the importance of selecting reliable analytical approaches and minimizing artificial formation of 3-NT during sample preparation, to accurately reflect its concentration in biological samples (Tsikas, 2017); (Teixeira et al., 2016).
Environmental and Dietary Sources
Ito et al. (2019) explored the detection of 3-NT in atmospheric environments, particularly in particulate matter, which suggests its role as a marker for environmental oxidative stress and potential implications for human health, especially in eliciting allergies (Ito et al., 2019). This is complemented by Ozyurt and Otles (2017), who developed a method for determining 3-NT in food protein suspensions, indicating that 3-NT could serve as a biomarker for protein nitration in food processing and storage (Ozyurt & Otles, 2017).
Mécanisme D'action
Target of Action
3-Nitrotyrosine, also known as 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid, primarily targets proteins in the body . It is known to bind to the C-terminus of α-tubulin through tubulin tyrosine ligase . This interaction plays a crucial role in maintaining microtubule stability .
Mode of Action
This compound interacts with its targets through a process known as protein tyrosine nitration . This is a post-translational modification that involves the addition of a nitro group to one of the two equivalent ortho carbons of the phenolic ring of tyrosine residues in proteins . This modification significantly expands the functional capability of proteins in regulating biological processes .
Biochemical Pathways
The formation of this compound is a result of the nitration of protein-bound and free tyrosine residues by reactive peroxynitrite molecules . This process is part of the broader nitrosative stress pathway, which is associated with various diseases . The nitration of tyrosine residues can lead to changes in protein function, localization, turnover, and protein-protein interactions .
Pharmacokinetics
It is known that the presence of this compound in the body is an indicator of nitrosative and oxidative stress .
Result of Action
The nitration of tyrosine residues by this compound can lead to significant changes in protein function . For instance, the binding of this compound to α-tubulin can cause cell degeneration, eventually leading to apoptosis . This indicates that this compound plays a role in cell death and could be involved in various pathological conditions .
Action Environment
The action of this compound is influenced by the cellular microenvironment. The formation of this compound is enhanced under conditions of increased levels of reactive oxygen and nitrogen species . Moreover, the nitration of tyrosine residues is influenced by the local environment of selective tyrosine residues and the proximity of the protein to nitric oxide synthases .
Safety and Hazards
Orientations Futures
The role of 3-Nitrotyrosine in the development of cardiovascular dysfunction is an area that requires further investigation . Moreover, the cellular antioxidant defense and TrkB signaling-mediated cell survival systems are considered pharmacological targets for the treatment of neurodegenerative diseases .
Analyse Biochimique
Biochemical Properties
3-Nitrotyrosine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The modification of tyrosine to this compound significantly expands protein functional capability in regulating biological processes . Tyrosine residues can undergo phosphorylation, sulfation, adenylation, halogenation, and nitration . These post-translational modifications result from the actions of specific enzymes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Aberrant tyrosine nitration has been associated with human disorders and with animal models of disease . It may impact functional protein networks and signaling in disease by altering protein function, localization, turnover, and protein-protein interactions .
Molecular Mechanism
The molecular mechanism of this compound involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The modification entails the addition of a nitro-(NO2) group to one of the two equivalent ortho carbons of the phenolic ring of tyrosine residues in proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways, including any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTSQILOGYXGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904132 | |
| Record name | 3-Nitrotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3604-79-3, 621-44-3 | |
| Record name | 3-Nitro-DL-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3604-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-L-tyrosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitrotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 3-nitrotyrosine and how is it formed?
A: this compound is a non-proteinogenic amino acid formed by the nitration of tyrosine residues in proteins. This modification arises from the reaction of tyrosine with reactive nitrogen species (RNS) like peroxynitrite (ONOO-) and nitrogen dioxide (•NO2). These RNS are generated under conditions of oxidative stress when nitric oxide (•NO) reacts with superoxide radicals (O2•-), hydrogen peroxide (H2O2), or transition metal centers. []
Q2: Is this compound formation specific to peroxynitrite?
A: While peroxynitrite can effectively nitrate tyrosine in vitro, evidence suggests that other pathways contribute to this compound formation in vivo. [] These include reactions involving nitrite, hydrogen peroxide, and hemeperoxidases like myeloperoxidase, as well as transition metal-dependent mechanisms. [, ]
Q3: What are the challenges in accurately measuring this compound levels?
A: Accurately quantifying this compound is challenging due to its low abundance in vivo and the potential for artifactual formation during sample preparation. [] For instance, acidification of biological samples can lead to artificial nitration of tyrosine. []
Q4: How can researchers overcome these challenges in this compound measurement?
A: Utilizing sensitive and specific analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), helps minimize artifact formation and ensure accurate quantification. [, ] Employing stable-isotope labeled this compound analogs as internal standards further enhances the accuracy and reliability of measurements. []
Q5: What is the biological significance of this compound formation?
A: this compound is widely recognized as a biomarker of oxidative and nitrosative stress, implicating RNS in disease pathogenesis. [] Although a low-yield process, site-specific tyrosine nitration can alter protein structure and function, potentially contributing to cellular dysfunction and disease progression. []
Q6: How does this compound affect protein function?
A: The addition of a nitro group to the tyrosine ring introduces steric hindrance and alters the residue's polarity. [] This modification can disrupt protein structure, interfere with phosphorylation, and impact protein-protein interactions. [] In some cases, nitration can lead to protein degradation or aggregation. []
Q7: Can you give an example of how this compound formation impacts a specific protein?
A: Research has demonstrated that this compound incorporation into α-tubulin disrupts microtubule architecture in both dopaminergic and non-dopaminergic cells. [] Specifically, in dopaminergic PC12 cells, this compound metabolism leads to decreased intracellular dopamine levels and ultimately induces apoptosis. []
Q8: What is the relationship between this compound and inflammation?
A: Elevated levels of this compound are frequently observed in inflammatory diseases, suggesting a link between nitrative stress and inflammation. [, ] Inflammatory cells, such as neutrophils and macrophages, release myeloperoxidase, an enzyme that utilizes nitrite and hydrogen peroxide to generate this compound. []
Q9: How is this compound connected to atherosclerosis?
A: Studies have detected elevated this compound levels in human atherosclerotic plaques, implicating nitrative stress in the disease process. [, ] These observations suggest that RNS generated by inflammatory cells in the atherosclerotic lesion contribute to protein nitration and potentially exacerbate disease progression. [, ]
Q10: What is the role of this compound in Parkinson's disease?
A: Increased levels of this compound have been observed in the brains of Parkinson's disease patients and animal models. [, ] Specifically, in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), researchers observed increased this compound levels in susceptible brain regions. [] This finding suggests that RNS-mediated damage may contribute to the neurodegenerative process. [, ]
Q11: What are the potential clinical applications of this compound research?
A11: Further research into this compound holds promise for developing:
- Disease biomarkers: Elevated this compound levels could serve as a potential biomarker for a variety of diseases associated with oxidative and nitrative stress, including cardiovascular disease, neurodegenerative disorders, and inflammatory conditions. [, ]
- Therapeutic targets: Targeting specific nitration pathways or developing strategies to reduce this compound formation could offer novel therapeutic approaches for treating these diseases. []
Q12: What are the limitations of current this compound research?
A12: Despite its potential, several limitations need to be addressed in future this compound research:
- Specificity: Determining the precise contribution of individual nitration pathways to disease pathogenesis remains challenging. []
- Causality: Establishing a causal link between this compound formation and disease progression requires further investigation. []
Q13: What are the next steps in advancing our understanding of this compound?
A13: Future research should focus on:
- Identifying specific protein targets of nitration: This will elucidate the functional consequences of this compound formation in different disease contexts. []
- Developing targeted therapies: Inhibiting specific nitration pathways or reducing this compound levels could offer novel therapeutic strategies for diseases associated with oxidative and nitrative stress. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



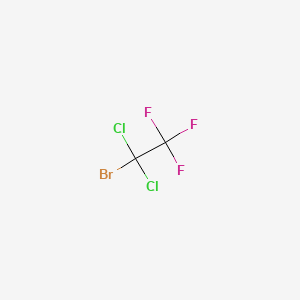
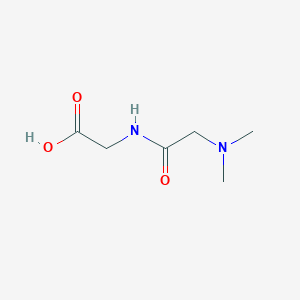

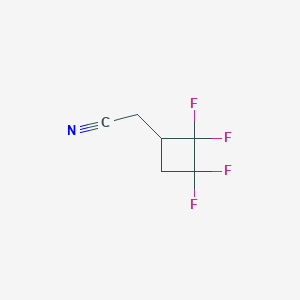
![4-ethoxy-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B3424569.png)



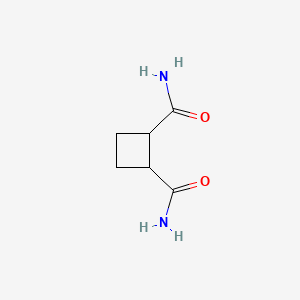


![(Z)-3-methyl-5-((9-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3424631.png)
